4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC19970346
Molecular Formula: C11H6Br2INOS
Molecular Weight: 486.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6Br2INOS |
|---|---|
| Molecular Weight | 486.95 g/mol |
| IUPAC Name | 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H6Br2INOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-2-6(14)4-7/h1-5H,(H,15,16) |
| Standard InChI Key | UNQLXFZKAJVFNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)I)NC(=O)C2=CC(=C(S2)Br)Br |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide is C₁₁H₇Br₂IN₂O₂S, with a molecular weight of 517.86 g/mol. The compound’s systematic IUPAC name reflects its substitution pattern:
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Thiophene ring: A five-membered aromatic ring containing sulfur.
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Substituents:
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Bromine atoms at positions 4 and 5.
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A carboxamide group (-CONH-) at position 2, linked to a 3-iodophenyl moiety.
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The presence of halogens (Br, I) and the carboxamide group significantly influences its electronic structure, solubility, and intermolecular interactions .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide typically involves sequential functionalization of a thiophene precursor:
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Bromination:
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Starting with thiophene-2-carboxylic acid, bromination at positions 4 and 5 is achieved using bromine (Br₂) in chloroform or acetic acid under reflux.
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Example:
This step often yields 80–90% purity, requiring column chromatography for refinement.
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Carboxamide Formation:
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The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3-iodoaniline:
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Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed, with triethylamine (Et₃N) as a base to neutralize HCl.
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Optimization Challenges
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Regioselectivity: The electron-withdrawing carboxylic acid group directs bromine to adjacent positions (4 and 5).
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Purification: Halogenated byproducts necessitate chromatographic separation using silica gel and hexane/ethyl acetate eluents.
Physicochemical Properties
Spectroscopic Characterization
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FT-IR:
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C=O stretch: 1650–1680 cm⁻¹ (amide I band).
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N-H stretch: 3300–3500 cm⁻¹ (amide II band).
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C-Br stretch: 550–650 cm⁻¹.
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¹H NMR (CDCl₃):
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Thiophene-H: Singlet at δ 7.65–7.70 (deshielded by bromine).
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Aromatic-H (3-iodophenyl): Multiplets at δ 7.20–7.80.
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Mass Spectrometry:
Solubility and Stability
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Solubility:
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Polar aprotic solvents (DMF, DMSO): >50 mg/mL.
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Aqueous media: <0.1 mg/mL (hydrophobic iodophenyl group).
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Thermal Stability:
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Decomposition temperature: ~220°C (DSC analysis).
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Computational Insights
Density functional theory (DFT) calculations predict:
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HOMO-LUMO Gap: ~3.2 eV, indicating semiconducting potential.
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Electrostatic Potential: High electron density at the carboxamide oxygen, favoring hydrogen bonding.
Challenges and Future Directions
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Synthetic Scalability: Optimizing bromination and coupling steps for gram-scale production.
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Toxicity Profiling: Assessing in vitro cytotoxicity and metabolic stability.
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